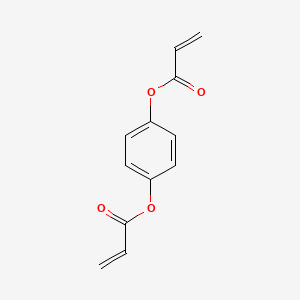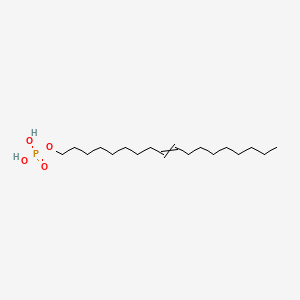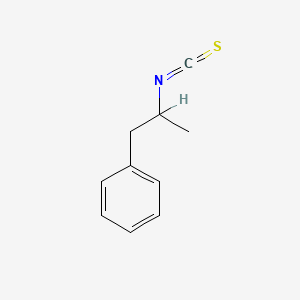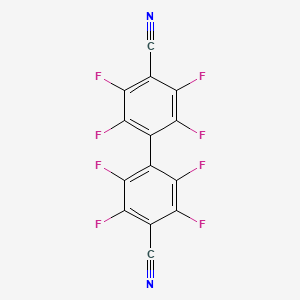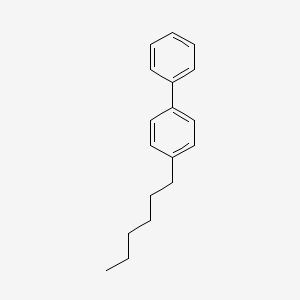
4-Hexylbiphenyl
描述
4-Hexylbiphenyl is an organic compound with the molecular formula C18H22. It is a biphenyl derivative where a hexyl group is attached to one of the phenyl rings. This compound is known for its liquid crystalline properties, making it a significant material in the field of liquid crystal displays (LCDs) and other electronic applications .
准备方法
Synthetic Routes and Reaction Conditions: 4-Hexylbiphenyl can be synthesized through various methods. One common approach involves the Suzuki coupling reaction, where a hexyl-substituted phenylboronic acid reacts with a bromobiphenyl in the presence of a palladium catalyst. The reaction typically occurs in an organic solvent such as toluene, under an inert atmosphere, and at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki coupling reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
化学反应分析
Types of Reactions: 4-Hexylbiphenyl undergoes various chemical reactions, including:
Oxidation: The hexyl chain can be oxidized to form carboxylic acids or ketones.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Hexylbenzoic acid, hexylbenzophenone.
Reduction: Hexylcyclohexylbiphenyl.
Substitution: Brominated or nitrated derivatives of this compound.
科学研究应用
4-Hexylbiphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of liquid crystalline behavior and molecular interactions.
Biology: Its derivatives are explored for potential use in biological sensors and imaging agents.
Medicine: Research is ongoing into its use in drug delivery systems and as a component in pharmaceutical formulations.
作用机制
The mechanism by which 4-Hexylbiphenyl exerts its effects is primarily through its liquid crystalline properties. The hexyl chain provides flexibility, while the biphenyl core offers rigidity, allowing the molecule to align in specific orientations under electric fields. This alignment is crucial for its function in LCDs and other electronic applications. The molecular targets and pathways involved include interactions with electric fields and other liquid crystalline molecules .
相似化合物的比较
4-Cyano-4’-pentylbiphenyl: Known for its use in LCDs, it has a cyano group instead of a hexyl group, providing different electronic properties.
4-Cyano-4’-heptylbiphenyl: Similar to 4-Cyano-4’-pentylbiphenyl but with a heptyl chain, offering variations in liquid crystalline behavior.
Uniqueness of 4-Hexylbiphenyl: this compound is unique due to its specific combination of a hexyl chain and biphenyl core, which provides a balance of flexibility and rigidity. This balance is essential for its high performance in liquid crystalline applications, making it a valuable compound in the field of electronics .
属性
IUPAC Name |
1-hexyl-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-2-3-4-6-9-16-12-14-18(15-13-16)17-10-7-5-8-11-17/h5,7-8,10-15H,2-4,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPVQXPWEVJKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208348 | |
| Record name | 4-Hexylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59662-31-6 | |
| Record name | 4-Hexyl-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59662-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hexylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059662316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hexylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hexylbiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the provided research focuses on derivatives of 4-hexylbiphenyl, the core structure itself is not directly discussed. For information on the molecular formula, weight, and spectroscopic data of this compound, additional resources would be needed.
ANone: The cyano group in 6CB contributes significantly to its polarity, influencing its liquid crystal properties. [, ] This strong polarity affects its interactions with other molecules and surfaces. For example, studies showed that the cyano group plays a role in the arrangement of 6CB molecules on surfaces like mica, influencing its anchoring behavior. [, ]
ANone: Research on 4-cyano-4′-alkylbiphenyls (nCB) reveals a distinct odd-even effect regarding their crystal structures. Odd-numbered nCBs tend to exhibit interactions between the cyano group and the phenyl ring of neighboring molecules. In contrast, even-numbered nCBs, like 6CB, display interactions primarily between cyano groups of adjacent molecules. [] This difference in packing directly impacts their mesophase behavior and physical properties.
ANone: 6CB exhibits a nematic liquid crystal phase at readily accessible temperatures, making it convenient for various investigations. [, ] Its ability to transition between isotropic and ordered phases under the influence of electric and magnetic fields is also valuable for studying phenomena like Fréedericksz transitions. [, ]
ANone: Impurities can significantly impact the nematic phase of 6CB. Studies show that mixing 6CB with n-hexane, a miscible impurity, disrupts the nematic order, leading to a nematic-to-isotropic phase transition as hexane concentration increases. [] Conversely, water, an immiscible impurity, tends to demix and causes only minor perturbations to the nematic order. [] These findings highlight the sensitivity of liquid crystal phases to the presence and nature of impurities.
ANone: Confinement significantly affects the electric field-induced orientation of 6CB. Research using resonance shear measurement demonstrated that in confined spaces between mica surfaces, below a critical separation distance (Dc), the electric field loses its ability to influence 6CB's orientation. [] This suggests that confinement effects can supersede electric field influence on molecular orientation.
ANone: SAW technology allows researchers to probe the structural changes in 6CB doped with magnetic nanoparticles. By measuring the attenuation of SAW propagating along the substrate/6CB interface, researchers can study how the presence and size of magnetic nanoparticles influence the isotropic-nematic phase transition temperature and the system's response to applied magnetic fields. []
ANone: Combining Sudan Black B with 6CB in nano-films leads to interesting rheological changes. FECO spectroscopy and resonance shear measurements reveal that the dye preferentially interacts with mica surfaces, altering the composition and structuring of the binary system within the confined space. [] This interaction results in stick-slip transitions, not observed in pure 6CB, signifying changes in the film's mechanical response due to the dye's presence.
ANone: 4-cyanobiphenyl-4′-hexylbiphenyl carboxylate (6CBB) is a four-ring mesogen known to exhibit both smectic A and nematic phases. [] This makes it potentially useful in applications like liquid crystal displays (LCDs). Its molecular arrangement in the crystalline state provides insights into the formation of smectic phases, crucial for understanding and optimizing LC material behavior. []
ANone: This process utilizes the chirality of an L-isoleucine derivative to induce a helical structure in 6CB, forming a cholesteric liquid crystal phase. [] This helical template is then used for "molecular imprinting," where polymerization of specific monomers occurs within this chiral environment. This process creates polymers with unique chiral properties and potential applications in areas like chiral separations and sensors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


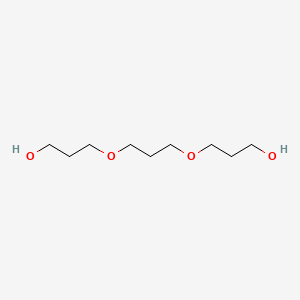
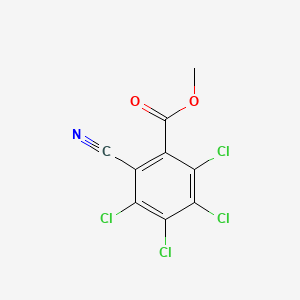

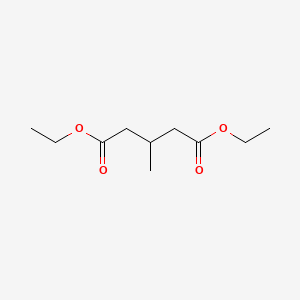
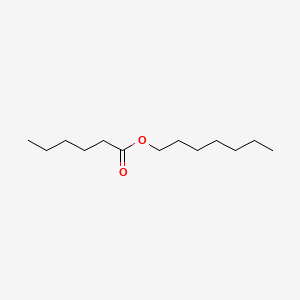


![Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester](/img/structure/B1593793.png)

